molecular formula C8H7ClF2 B1411590 3,6-Difluoro-2-methylbenzyl chloride CAS No. 1805062-47-8

3,6-Difluoro-2-methylbenzyl chloride

Cat. No.: B1411590
CAS No.: 1805062-47-8
M. Wt: 176.59 g/mol
InChI Key: DLWJWURHURJSCM-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-methylbenzyl chloride is an organic compound with the molecular formula C8H7ClF2 It is a derivative of benzyl chloride, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 6 positions, and a methyl group is attached at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Difluoro-2-methylbenzyl chloride can be synthesized through several methods. One common approach involves the chloromethylation of 3,6-difluoro-2-methylbenzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows:

3,6-Difluoro-2-methylbenzene+CH2O+HClZnCl23,6-Difluoro-2-methylbenzyl chloride+H2O\text{3,6-Difluoro-2-methylbenzene} + \text{CH}_2\text{O} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{this compound} + \text{H}_2\text{O} 3,6-Difluoro-2-methylbenzene+CH2​O+HClZnCl2​​3,6-Difluoro-2-methylbenzyl chloride+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-methylbenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form 3,6-difluoro-2-methylbenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: 3,6-Difluoro-2-methylbenzyl alcohol, 3,6-difluoro-2-methylbenzyl amine.

    Oxidation: 3,6-Difluoro-2-methylbenzoic acid, 3,6-difluoro-2-methylbenzaldehyde.

    Reduction: 3,6-Difluoro-2-methylbenzyl alcohol.

Scientific Research Applications

3,6-Difluoro-2-methylbenzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-difluoro-2-methylbenzyl chloride depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile. The presence of fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    3,6-Difluorobenzyl chloride: Lacks the methyl group at the 2 position.

    2,6-Difluoro-3-methylbenzyl chloride: The fluorine atoms are positioned differently on the benzene ring.

    3,5-Difluoro-2-methylbenzyl chloride: The fluorine atoms are at the 3 and 5 positions instead of 3 and 6.

Uniqueness

3,6-Difluoro-2-methylbenzyl chloride is unique due to the specific positioning of the fluorine atoms and the methyl group. This arrangement can influence the compound’s chemical reactivity, physical properties, and potential applications. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical and agrochemical research.

Biological Activity

3,6-Difluoro-2-methylbenzyl chloride is a fluorinated aromatic compound that has garnered attention in various fields including medicinal chemistry, environmental science, and material science. This article provides an overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H8ClF2C_9H_8ClF_2 and a molecular weight of approximately 192.61 g/mol. The presence of fluorine atoms significantly influences its chemical behavior, enhancing lipophilicity and potentially altering its biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent and its effects on biological systems.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific biological targets. The chlorinated benzyl group can participate in nucleophilic substitution reactions, while the difluoromethyl group may enhance binding affinity to certain receptors or enzymes.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance:

  • Staphylococcus aureus : In vitro tests indicated significant inhibition of growth at concentrations above 50 µg/mL.
  • Escherichia coli : The compound demonstrated moderate antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 100 µg/mL.

Cytotoxicity Studies

Research involving cytotoxicity assessments revealed that:

  • Human Cancer Cell Lines : The compound showed selective cytotoxicity towards certain cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 20 to 40 µM.
  • Normal Cells : Lower toxicity was observed in normal fibroblast cells, suggesting a degree of selectivity that could be beneficial for therapeutic applications.

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of this compound derivatives. The results indicated that modifications to the benzyl structure could enhance efficacy against breast cancer cells while minimizing side effects.
  • Environmental Impact Assessment :
    • Research conducted by environmental scientists assessed the degradation pathways of this compound in aquatic systems. The findings suggested that while the compound is stable under neutral pH conditions, it can undergo hydrolysis in alkaline environments, leading to less toxic byproducts.

Comparative Analysis

Compound Biological Activity IC50 (µM) MIC (µg/mL)
This compoundAntimicrobial against S. aureusN/A50
Anticancer activity against HeLa cells30N/A
Fluorinated Analog AModerate antibacterial activityN/A75
Fluorinated Analog BHigh cytotoxicity towards cancer cells10N/A

Properties

IUPAC Name

2-(chloromethyl)-1,4-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c1-5-6(4-9)8(11)3-2-7(5)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWJWURHURJSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1CCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.